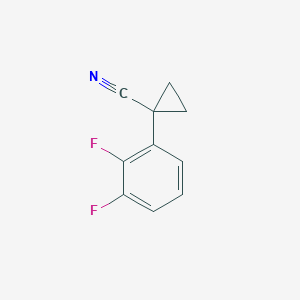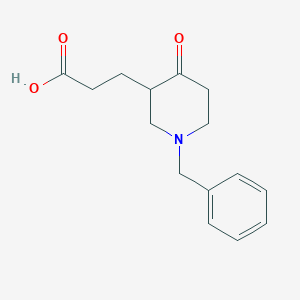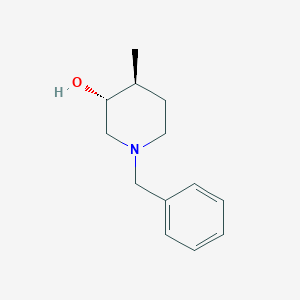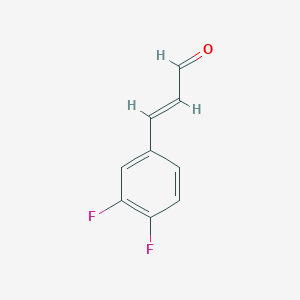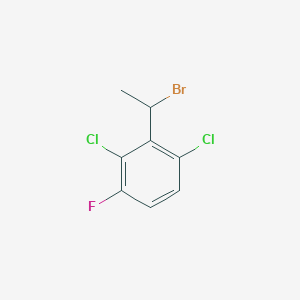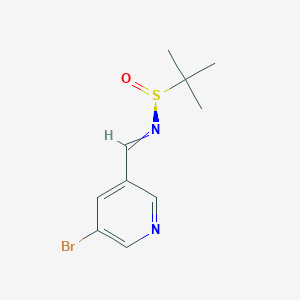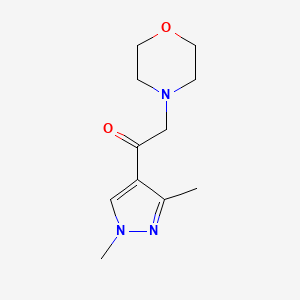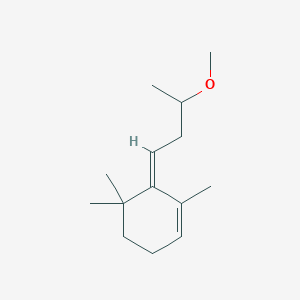
1-(3-Fluoro-5-methylphenyl)cyclopropanecarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Fluoro-5-methylphenyl)cyclopropanecarbonitrile is a chemical compound with the molecular formula C11H10FN. It is a useful research chemical often utilized as a building block in various chemical syntheses. The compound features a cyclopropane ring attached to a phenyl group substituted with a fluoro and a methyl group, as well as a nitrile group.
Métodos De Preparación
The synthesis of 1-(3-Fluoro-5-methylphenyl)cyclopropanecarbonitrile typically involves the reaction of 3-fluoro-5-methylbenzyl chloride with sodium cyanide in the presence of a base to form the corresponding nitrile. This reaction is usually carried out under reflux conditions. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Análisis De Reacciones Químicas
1-(3-Fluoro-5-methylphenyl)cyclopropanecarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines using reagents like lithium aluminum hydride.
Substitution: The fluoro and methyl groups on the phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Major products formed from these reactions include carboxylic acids, primary amines, and various substituted derivatives.
Aplicaciones Científicas De Investigación
1-(3-Fluoro-5-methylphenyl)cyclopropanecarbonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structural features.
Medicine: Research into potential pharmaceutical applications may involve this compound as a precursor or intermediate in drug synthesis.
Industry: It can be utilized in the development of new materials and chemical products.
Mecanismo De Acción
The mechanism of action of 1-(3-Fluoro-5-methylphenyl)cyclopropanecarbonitrile depends on its specific applicationThe fluoro and nitrile groups can influence the compound’s reactivity and binding affinity, affecting its overall activity in biological systems.
Comparación Con Compuestos Similares
1-(3-Fluoro-5-methylphenyl)cyclopropanecarbonitrile can be compared with other similar compounds, such as:
1-(3-Fluoro-2-methylphenyl)cyclopropanecarbonitrile: This compound has a similar structure but with the methyl group in a different position, which can affect its reactivity and applications.
Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: This compound features a boronic ester group, making it useful in different types of chemical reactions and applications.
Propiedades
Fórmula molecular |
C11H10FN |
|---|---|
Peso molecular |
175.20 g/mol |
Nombre IUPAC |
1-(3-fluoro-5-methylphenyl)cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C11H10FN/c1-8-4-9(6-10(12)5-8)11(7-13)2-3-11/h4-6H,2-3H2,1H3 |
Clave InChI |
QKRRKYJCXKSISD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1)F)C2(CC2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


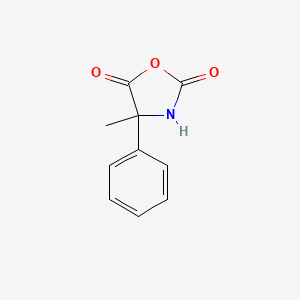
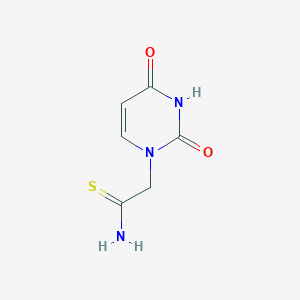
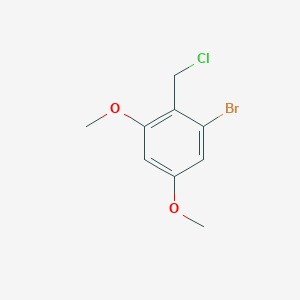

![(NZ)-N-[1-(2,6-difluorophenyl)ethylidene]hydroxylamine](/img/structure/B11722364.png)
